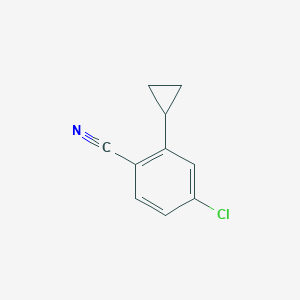

4-Chloro-2-cyclopropylbenzonitrile

Description

4-Chloro-2-cyclopropylbenzonitrile is a substituted benzonitrile derivative characterized by a chlorine atom at the para position (C4) and a cyclopropyl group at the ortho position (C2) relative to the nitrile (-CN) functional group.

Benzonitrile derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science. The presence of the cyclopropyl group in this compound may enhance lipophilicity and metabolic stability compared to simpler derivatives, making it a candidate for drug discovery .

Properties

Molecular Formula |

C10H8ClN |

|---|---|

Molecular Weight |

177.63 g/mol |

IUPAC Name |

4-chloro-2-cyclopropylbenzonitrile |

InChI |

InChI=1S/C10H8ClN/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-5,7H,1-2H2 |

InChI Key |

MUJRHMMBACPNLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound. For this compound, the starting materials would include 4-chlorobenzonitrile and a cyclopropylboronic acid .

Another method involves the direct chlorination of 2-cyclopropylbenzonitrile using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-cyclopropylbenzonitrile has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.

Pharmaceutical Research: The compound is investigated for its potential use in drug discovery and development, particularly as a building block for bioactive molecules.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares 4-Chloro-2-cyclopropylbenzonitrile with three related compounds from the evidence:

*The melting point for 4-Chlorobenzonitrile () is unusually high, suggesting a possible typographical error (likely 90–93°C).

†Calculated based on molecular formula.

Key Observations:

- Molecular Complexity: The target compound is less complex than analogs in and , which feature additional chlorine atoms or branched alkyl-phenyl groups. This reduces steric hindrance compared to ’s amino-linked cyclopropylmethyl group .

- Lipophilicity: The cyclopropyl group in the target compound likely increases logP (octanol-water partition coefficient) relative to 4-Chlorobenzonitrile, enhancing membrane permeability in biological systems.

Biological Activity

4-Chloro-2-cyclopropylbenzonitrile is a chemical compound that has garnered interest in various biological and pharmacological studies. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C10H8ClN

- Molecular Weight : 181.63 g/mol

- CAS Number : 6322-49-2

The compound features a chlorinated benzene ring with a cyclopropyl group and a nitrile functional group, contributing to its unique biological properties.

Research indicates that this compound interacts with various biological targets, influencing cellular pathways and exhibiting potential therapeutic effects:

- Receptor Modulation : The compound has been shown to modulate receptor-mediated effects, impacting signaling pathways that regulate cell proliferation and apoptosis.

- Oxidative Stress Induction : It can induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which may contribute to its cytotoxic effects on certain tumor cell lines.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : In animal models, acute exposure to high doses resulted in symptoms such as reduced spontaneous activity and uncoordinated gait. However, no significant increase in mortality was observed .

- Chronic Toxicity : Long-term studies indicated potential carcinogenic effects, with increased incidences of tumors in specific tissues at elevated doses .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Antitumor Activity : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis through oxidative stress mechanisms.

- Antimicrobial Effects : Preliminary investigations suggest that it may possess antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings.

Data Table: Summary of Biological Activities

Recent Studies

Recent literature reviews have focused on the compound's safety and efficacy profiles. Notably:

- A comprehensive review concluded that while there is evidence supporting its biological activity, there is insufficient data regarding long-term safety and potential carcinogenicity .

- Another study emphasized the need for further investigation into its metabolic pathways and interactions with biomolecules to fully understand its biological impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.